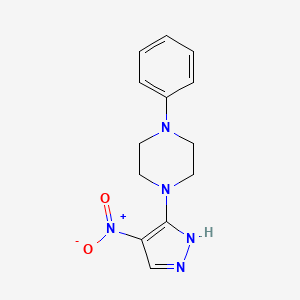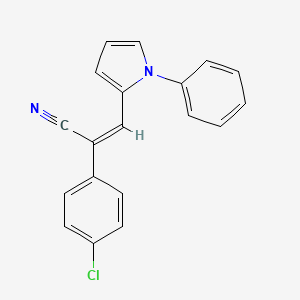
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a phenyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine typically involves the reaction of 4-nitro-1H-pyrazole with 4-phenylpiperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dichloromethane.
Cyclization: Catalysts such as Lewis acids, solvents like toluene or xylene.
Major Products Formed
Reduction: 1-(4-amino-1H-pyrazol-5-yl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.
Wissenschaftliche Forschungsanwendungen
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-nitro-1H-pyrazol-5-yl)ethanone: Similar structure with an ethanone group instead of a phenylpiperazine moiety.
4-nitro-1H-pyrazole: The core structure without the phenylpiperazine group.
4-phenylpiperazine: The piperazine ring with a phenyl group but without the pyrazole moiety.
Uniqueness
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is unique due to the combination of the nitro-pyrazole and phenylpiperazine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15N5O2 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H15N5O2/c19-18(20)12-10-14-15-13(12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) |
InChI-Schlüssel |
GOWADRRPIBWCAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NN3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl][7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10900655.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
![2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10900690.png)
![7-(difluoromethyl)-N-(3-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900693.png)
![5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10900699.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)
